Cas no 87700-63-8 (2-Naphthalenecarbonylchloride, 3-methyl-)

2-Naphthalenecarbonylchloride, 3-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenecarbonylchloride, 3-methyl-
- 2-Naphthalenecarbonyl chloride, 3-methyl- (9CI)
- 3-methylnaphthalene-2-carbonyl chloride
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- インチ: 1S/C12H9ClO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3
- InChIKey: ZDONAPVXGMUYOU-UHFFFAOYSA-N
- SMILES: C(Cl)(C1=C(C)C=C2C(C=CC=C2)=C1)=O
計算された属性
- 精确分子量: 204.034
- 同位素质量: 204.034
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 17.1A^2
2-Naphthalenecarbonylchloride, 3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219003632-500mg |
2-Methylnaphthalene-3-carbonyl chloride |
87700-63-8 | 98% | 500mg |
$989.80 | 2023-08-31 | |
Alichem | A219003632-1g |
2-Methylnaphthalene-3-carbonyl chloride |
87700-63-8 | 98% | 1g |
$1819.80 | 2023-08-31 |
2-Naphthalenecarbonylchloride, 3-methyl- 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
2-Naphthalenecarbonylchloride, 3-methyl-に関する追加情報
2-Naphthalenecarbonylchloride, 3-methyl-
The compound with CAS No. 87700-63-8, commonly referred to as 2-Naphthalenecarbonylchloride, 3-methyl-, is a highly specialized organic chemical. This compound belongs to the family of naphthoyl chlorides, which are derivatives of naphthalene—a polycyclic aromatic hydrocarbon. The 3-methyl substitution on the naphthalene ring introduces unique electronic and steric properties, making this compound particularly interesting for various applications in organic synthesis and materials science.
2-Naphthalenecarbonylchloride, 3-methyl- is characterized by its molecular formula C14H11ClO and a molecular weight of approximately 214.69 g/mol. The structure consists of a naphthalene ring system with a methyl group at position 3 and a carbonyl chloride group at position 2. This arrangement imparts significant reactivity due to the electrophilic nature of the carbonyl chloride group, which can undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles such as alcohols, amines, and thiols.
Recent studies have highlighted the potential of naphthoyl chlorides in the synthesis of bioactive molecules. For instance, researchers have explored the use of 2-Naphthalenecarbonylchloride, 3-methyl- as an intermediate in the preparation of novel pharmaceutical agents targeting specific biological pathways. The methyl substitution at position 3 has been shown to enhance the compound's lipophilicity, which is crucial for drug delivery and bioavailability.
In addition to its role in medicinal chemistry, 2-Naphthalenecarbonylchloride, 3-methyl- has found applications in the synthesis of advanced materials. For example, it has been used as a precursor in the preparation of polymeric materials with tailored electronic properties. The reactivity of the carbonyl chloride group allows for controlled polymerization reactions, leading to materials with potential applications in electronics and optoelectronics.
The synthesis of 2-Naphthalenecarbonylchloride, 3-methyl- typically involves Friedel-Crafts acylation or other electrophilic aromatic substitution reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. These methods often utilize transition metal catalysts or enzymatic systems to enhance reaction selectivity and yield.
From an environmental perspective, understanding the fate and toxicity of naphthoyl chlorides is critical. Studies have shown that 2-Naphthalenecarbonylchloride, 3-methyl- undergoes rapid hydrolysis under aqueous conditions, leading to the formation of naphthoic acid derivatives. These derivatives are generally less toxic than the parent chlorides but still require careful handling to minimize environmental impact.
In conclusion, 2-Naphthalenecarbonylchloride, 3-methyl- (CAS No. 87700-63-8) is a versatile compound with significant potential in organic synthesis and materials science. Its unique chemical properties and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound will undoubtedly play an increasingly important role in both academic and industrial settings.
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